5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
“5-amino-1-(3-chlorophenyl)-1,3a,5,7a-tetrahydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a chemical compound that belongs to the class of pyrido[2,3-d]pyrimidines . Pyrido[2,3-d]pyrimidines are known for their wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Scientific Research Applications
Antimicrobial and Anticancer Applications
Antimicrobial Activity : Novel pyrazole derivatives, including those related to the specified compound, have shown promising antimicrobial properties. A series of compounds synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited good to excellent antimicrobial activity, with some compounds outperforming reference drugs in in vitro evaluations (Hafez, El-Gazzar, & Al-Hussain, 2016).
Anticancer Activity : The same study found that among the synthesized compounds, certain derivatives exhibited higher anticancer activity than the reference drug doxorubicin, highlighting the potential of these compounds as anticancer agents.
Adenosine Receptor Affinity
Pyrazolo[3,4-d]pyrimidines, including analogues of the specified compound, have demonstrated affinity for A1 adenosine receptors. This receptor affinity suggests potential therapeutic applications in conditions influenced by adenosine receptor activity. The study found that modifications at the N1 and N5 positions of the molecule could enhance its activity, with specific substituents improving potency (Harden, Quinn, & Scammells, 1991).
Novel Derivatives Synthesis
Researchers have also focused on synthesizing new derivatives of pyrazolo[3,4-d]pyrimidine to explore their biological activities further. For instance, the synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives has been reported, which showed significant antibacterial activity (Rahmouni et al., 2014). Another study synthesized novel substituted and fused pyrazolo[3,4-d]pyrimidin-4-ones with anti-inflammatory and minimal ulcerogenic effects, suggesting their potential as safer anti-inflammatory agents (El-Tombary, 2013).
Properties
IUPAC Name |
5-amino-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5O/c12-7-2-1-3-8(4-7)17-10-9(5-15-17)11(18)16(13)6-14-10/h1-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOLYMFFPLURMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=O)N(C=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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